molecular formula C13H20N2O2 B7941970 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one

8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7941970
M. Wt: 236.31 g/mol
InChI Key: MLCMKWFYERWUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[45]decan-3-one is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and a 2-methylcyclopropanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a 2-methylcyclopropanecarbonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.

Biology: In biological research, 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may contribute to the design of novel therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2,8-Diazaspiro[4.5]decan-3-one: A closely related compound without the 2-methylcyclopropanecarbonyl group.

  • 8-(Cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one: Similar structure but with a cyclopropanecarbonyl group instead of the methylated version.

Uniqueness: The presence of the 2-methyl group in 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one distinguishes it from its analogs, potentially altering its chemical reactivity and biological activity. This modification can lead to unique properties and applications that are not observed in the similar compounds.

Properties

IUPAC Name

8-(2-methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-6-10(9)12(17)15-4-2-13(3-5-15)7-11(16)14-8-13/h9-10H,2-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCMKWFYERWUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCC3(CC2)CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.